molecular formula C7H9NO2 B8133598 2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one

2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one

Cat. No.: B8133598
M. Wt: 139.15 g/mol
InChI Key: YNLNSRDQBLUPBO-UHFFFAOYSA-N
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Description

2,3,4,7-Tetrahydro-1H-furo[3,4-b]pyridin-5-one is a fused bicyclic heterocycle featuring a partially saturated furopyridine core. The compound combines a furan ring (oxygen-containing) fused with a pyridinone moiety. Unlike its pyrrolo[3,4-b]pyridin-5-one analogs (which contain a pyrrole nitrogen), the oxygen atom in the furo ring may alter solubility, hydrogen-bonding capacity, and metabolic stability .

Properties

IUPAC Name

2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-7-5-2-1-3-8-6(5)4-10-7/h8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLNSRDQBLUPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(COC2=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,4,7-Tetrahydro-1H-furo[3,4-b]pyridin-5-one is a heterocyclic compound with a unique fused furo and pyridine ring system. Its molecular formula is C7H9NO2C_7H_9NO_2 and it has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article provides an in-depth review of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7H9NO2C_7H_9NO_2
  • Molecular Weight : 139.15 g/mol
  • CAS Number : 1403907-43-6

The compound features a tetrahydro configuration with significant functional groups that influence its chemical reactivity and biological activity. The presence of a carbonyl group allows for nucleophilic addition reactions, while the heterocyclic nature facilitates electrophilic substitution reactions .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. It has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells. This activity suggests potential applications in treating neurodegenerative diseases where oxidative stress plays a significant role.

Neuroprotective Effects

Studies have shown that derivatives of this compound may act as neuroprotective agents. These derivatives have been explored for their efficacy in protecting neuronal cells from damage due to excitotoxicity and oxidative stress. The mechanism involves modulation of neurotransmitter systems and reduction of inflammatory responses within the central nervous system (CNS) .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The IC50 values for COX inhibition suggest that some derivatives possess comparable potency to established anti-inflammatory drugs like celecoxib .

Synthesis Methods

Various synthetic routes have been developed to produce this compound. A common method involves the reaction of substituted pyridines with carbonyl compounds under acidic or basic conditions. Notably, palladium-catalyzed reactions under hydrogen atmosphere have been employed to achieve high yields and purity levels of the final product .

Case Study 1: Neuroprotective Activity

In a study focusing on the neuroprotective effects of this compound derivatives on neuronal cell lines exposed to oxidative stress conditions, it was found that certain derivatives significantly reduced cell death and apoptosis markers compared to control groups. This study highlights the potential for developing new treatments for neurodegenerative disorders such as Alzheimer's disease.

Case Study 2: Anti-inflammatory Efficacy

Another investigation assessed the anti-inflammatory activity of this compound in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to untreated controls, supporting its use as a therapeutic agent for inflammatory conditions.

Comparative Analysis with Similar Compounds

CompoundStructural FeaturesBiological Activity
This compoundFused furan-pyridine; tetrahydroAntioxidant; neuroprotective; anti-inflammatory
Furo[3,4-b]pyridin-5(7H)-oneFused furan-pyridine; unsaturatedLimited biological data
Pyrido[3,4-b]indoleFused indole-pyridine; unsaturatedPotential anticancer activity
Isoquinoline derivativesFused isoquinoline structureVarious pharmacological activities

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Agents
Research indicates that derivatives of 2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one exhibit significant neuroprotective properties. These compounds have been evaluated for their ability to scavenge free radicals, which is crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that modifications to the compound can enhance its binding affinity to specific receptors in the central nervous system, making it a promising scaffold for drug development aimed at neurological disorders.

Antioxidant Activity
The antioxidant properties of this compound have been documented in various studies. It has shown effectiveness in reducing oxidative stress in biological systems, which is vital for preventing cellular damage associated with aging and chronic diseases.

Material Science Applications

Organic Electronics
In material science, derivatives of this compound are being explored for their potential use in organic electronics. The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is essential.

Polymer Precursors
The compound also serves as a precursor for novel polymers. Its ability to undergo cyclization reactions allows for the synthesis of complex polymeric structures with tailored properties for specific applications in coatings and materials engineering.

Synthetic Routes

Various synthetic methods have been developed to produce this compound. One common method involves the reaction of substituted pyridines with carbonyl compounds under acidic or basic conditions. Notably, palladium-catalyzed reactions under hydrogen atmosphere have been optimized to achieve high yields and purity levels in the final product .

Comparison with Similar Compounds

Pyrrolo[3,4-b]pyridin-5-one Derivatives

  • Core Structure: Contains a pyrrole ring fused with pyridinone.
  • Key Features : Nitrogen in the pyrrole ring enhances hydrogen-bonding and metal coordination, critical for interactions with biological targets (e.g., DPP-4 inhibitors like BMS-767778) .
  • Synthesis : Efficiently synthesized via multicomponent reactions (MCRs) like Ugi-Zhu, with yields >80% .
  • Applications : Antidiabetic, anticancer (e.g., altretamine analogs), and anti-epileptic agents .

Pyrazolo[4,3-b]pyridin-5-one Derivatives

  • Core Structure: Pyrazole fused with pyridinone.
  • Key Features : Additional nitrogen atoms improve binding selectivity, as seen in CB2 receptor ligands with high affinity (Ki < 100 nM) .
  • Synthesis: Hybridization strategies combining quinolones and pyrazolo-pyridinones .

Furo[3,4]pyrido[3,5-b]pyrimidine-trione

  • Core Structure : Furan fused with pyridopyrimidine-trione.

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Melting Point (°C) Solubility LogP (Predicted) Key Applications
2,3,4,7-Tetrahydro-1H-furo[3,4-b]pyridin-5-one Furopyridinone N/A* Moderate in organic solvents 1.2–1.8 Under investigation
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Pyrrolopyridinone 204 Insoluble in water; soluble in DMF, ethanol 0.9–1.5 Drug intermediates
Pyrazolo[4,3-b]pyridin-5-one Pyrazolopyridinone 190–200 Moderate in polar solvents 1.5–2.0 CB2 receptor ligands
Furo[3,4]pyrido[3,5-b]pyrimidine-trione Furopyridopyrimidine >250 Low aqueous solubility 2.5–3.0 Kinase inhibition

*Data for the furo compound is inferred from analogs; experimental validation is needed.

Preparation Methods

Conventional MCR with Solvent-Based Conditions

The Suárez group pioneered the use of Meldrum’s acid (1 ), methyl acetoacetate (2 ), aromatic aldehydes (3 ), and ammonium acetate in acetic acid under reflux to synthesize 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) with yields ranging from 15% to 70%. The acidic character of Meldrum’s acid (pKa = 9.97) facilitates decarboxylation, directing the reaction toward DHPo formation rather than 1,4-dihydropyridines. For example, reacting 4-chlorobenzaldehyde under these conditions yielded 4-(4-chlorophenyl)-3,4-DHPo, which could undergo further cyclization to introduce the furan moiety via lactonization or oxidative coupling.

Solvent-Free and Catalytic Enhancements

Modern adaptations have improved efficiency by eliminating solvents. The Hakimi group reported SiO2-Pr-SO3H-catalyzed MCRs under solvent-free conditions, achieving yields of 78–93% for 3,4-DHPo derivatives. This method reduces reaction times and simplifies purification. Similarly, Dehghan et al. substituted ethanol with water in MCRs, boosting yields to 90–96% by enhancing the solubility of ammonium carbonate. These advances highlight the role of green chemistry in optimizing DHPo synthesis, a critical precursor for furopyridinone formation.

One-Pot Synthesis from 2-Bromopyridine-3-Carboxylic Acid

A seminal one-pot strategy for constructing the furopyridinone core was reported by Thieme Connect. This method begins with 2-bromopyridine-3-carboxylic acid , which undergoes lithiation using two equivalents of butyllithium to generate lithium 2-lithiopyridine-3-carboxylate . Reaction with carbonyl compounds, such as aldehydes or ketones, followed by acidification with HCl, yields furo[3,4-b]pyridin-5(7H)-ones in moderate yields.

Mechanistic Insights and Substrate Scope

The lithiation step deprotonates the carboxylic acid and abstracts the bromine atom, forming a reactive dianion. Nucleophilic attack on the carbonyl compound generates a tetrahedral intermediate, which cyclizes upon acid treatment to form the fused furan ring. For instance, reaction with benzaldehyde produced 7-phenylfuro[3,4-b]pyridin-5(7H)-one , demonstrating the method’s versatility for aryl substituents. While this approach directly yields the unsaturated pyridinone, subsequent hydrogenation could afford the tetrahydro derivative, though this step remains unexplored in the literature.

Catalytic Hydrogenation of Oxidized Precursors

Reduction strategies play a pivotal role in introducing saturation into heterocyclic systems. A Korean patent detailed the deoxygenation of 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide using Pd/C under hydrogen atmospheres, achieving 92% yield for the reduced product. Although this example pertains to isobenzofuranones, analogous conditions could apply to furopyridinone oxides. For instance, hydrogenating a hypothetical furo[3,4-b]pyridin-5-one 4-oxide at 3 atm H2 with Pd/C might selectively reduce the N-oxide moiety, yielding the tetrahydro derivative.

Supported-Phase Synthesis for Enhanced Purification

Liquid-Phase Organic Synthesis (LPOS)

Fu et al. demonstrated the utility of polyethylene glycol (PEG) as a soluble polymer support for synthesizing 3,4-DHPo derivatives. Acetoacetylation of PEG 4000, followed by MCR with aldehydes and Meldrum’s acid under microwave irradiation, yielded PEG-immobilized DHPo. Cleavage with NaOMe/MeOH released the free heterocycle in 88–95% yield. This method’s scalability and ease of purification make it attractive for large-scale furopyridinone production.

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)AdvantagesLimitations
Conventional MCRAcetic acid, reflux15–70Broad substrate scopeModerate yields, long reaction times
Solvent-Free MCRSiO2-Pr-SO3H, 80°C78–93Eco-friendly, high yieldsRequires specialized catalyst
One-Pot SynthesisButyllithium, THF, HCl40–65Rapid, single-stepLimited to unsaturated derivatives
Catalytic HydrogenationPd/C, H2 (3 atm)92High selectivityRequires oxidized precursors
LPOSPEG 4000, microwave88–95Easy purification, scalablePolymer support costs

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